![molecular formula C11H18N2O3S B1466630 2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol CAS No. 1220033-87-3](/img/structure/B1466630.png)
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol” is complex, contributing to its diverse applications and unique properties. Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results. Its unique properties are likely a result of its complex structure.Scientific Research Applications
Receptor Differentiation and Sympathomimetic Activity
Structural modifications in compounds similar to "2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol" have been shown to influence sympathomimetic activity, indicating potential applications in designing selective receptor agonists or antagonists. A study by Lands et al. (1967) on structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol highlights the possibility of differentiating between β-1 and β-2 receptor populations, suggesting utility in cardiovascular and respiratory therapeutics (Lands, Ludueña, & Buzzo, 1967).
Synthesis of Optically Pure Amino Alcohols
García Ruano et al. (2004) described the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines, leading to the synthesis of optically pure 1,2-ethanolamines. This process highlights the importance of similar molecules in synthesizing chiral amino alcohols, which are valuable in pharmaceutical synthesis and as intermediates in organic chemistry (García Ruano, Alemán, del Prado, & Fernández, 2004).
Peptide Synthesis and Protective Groups
Verhart and Tesser (2010) explored the modification of the methyl group in 2-(methylsulphonyl)ethanol to introduce amino-protective groups of the urethane type, labile in alkaline media. This research is relevant to the development of new methodologies for peptide synthesis, offering insights into protective group strategies that might be applicable to molecules within the same functional group domain (Verhart & Tesser, 2010).
Antibacterial Activity
Asghari, Ramezani, and Mohseni (2014) investigated the antibacterial activity of synthesized compounds related to the structural domain of "this compound," indicating potential applications in developing new antibacterial agents. This study suggests that similar compounds might be explored for their efficacy against various bacterial strains (Asghari, Ramezani, & Mohseni, 2014).
Mechanism of Action
The mechanism of action of “2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol” is not specified in the search results. Its diverse applications suggest that it may have multiple mechanisms of action depending on the context.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can affect downstream signaling pathways, influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may participate in the metabolism of sulfur-containing compounds, affecting the levels of sulfur metabolites. Additionally, it can modulate the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells. Additionally, it may bind to intracellular proteins, affecting its distribution within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, it may be targeted to the nucleus, influencing gene expression and transcriptional activity .
properties
IUPAC Name |
2-(3-amino-4-ethylsulfonyl-N-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-17(15,16)11-5-4-9(8-10(11)12)13(2)6-7-14/h4-5,8,14H,3,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYOGKIAKQTUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



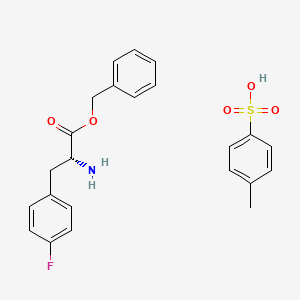
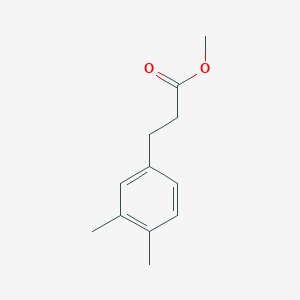
![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)
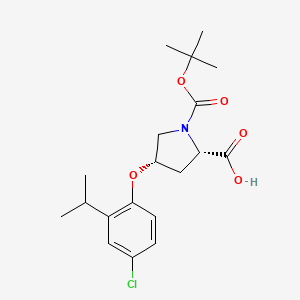
![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)
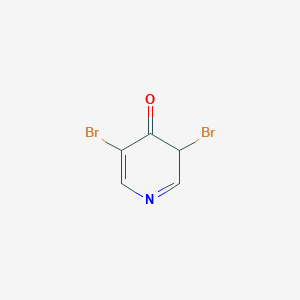
![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)
![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)
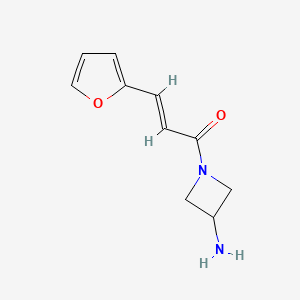

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466568.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)